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Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the predicted *H and *3C Nuclear
Magnetic Resonance (NMR) spectral assignments for 2-Nonadecanone. It includes predicted
spectral data, a comprehensive experimental protocol for data acquisition, and graphical
representations of the molecular structure and analytical workflow.

Introduction

2-Nonadecanone is a long-chain saturated ketone. The structural elucidation and confirmation
of such molecules are crucial in various fields, including natural product chemistry, materials
science, and drug development. NMR spectroscopy is a powerful analytical technique for
determining the molecular structure of organic compounds. This application note presents the
predicted *H and 3C NMR spectral data for 2-Nonadecanone and a protocol for acquiring such
data.

Predicted NMR Spectral Data

The following tables summarize the predicted *H and 13C NMR spectral data for 2-
Nonadecanone. These predictions are based on established chemical shift values for long-
chain ketones and spectral data of analogous compounds.[1][2][3][4][5][6][71[8][9][10][11][12]
[13]

Table 1: Predicted *H NMR Spectral Data for 2-Nonadecanone (Solvent: CDCls, 400 MHz)
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. . Coupling
Chemical Shift Lo .
Atom Number Multiplicity Integration Constant (J,
(3, ppm)
Hz)
1 2.13 S 3H -
3 241 t 2H 7.4
4 1.56 P 2H 7.4
5-17 1.25 brs 26H -
18 1.25 m 2H -
19 0.88 t 3H 6.8

Table 2: Predicted 13C NMR Spectral Data for 2-Nonadecanone (Solvent: CDCIs, 100 MHz)

Atom Number

Chemical Shift (6, ppm)

1 29.8

2 209.3

3 43.9

4 24.0

5 294

6-16 29.7 (multiple signals)
17 31.9

18 22.7

19 14.1

Experimental Protocols

This section outlines the methodology for acquiring high-quality *H and 3C NMR spectra of 2-

Nonadecanone.
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3.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 10-20 mg of 2-Nonadecanone.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs). CDCls is a common solvent for non-polar to moderately polar organic compounds
and its residual proton and carbon signals are well-characterized.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of
tetramethylsilane (TMS) can be added as an internal standard (d = 0.00 ppm for both *H and
13C). However, modern spectrometers can reference the spectrum to the residual solvent
signal (for CDCls: dH = 7.26 ppm, 0C = 77.16 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

IH NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

Temperature: 298 K.

13C NMR Acquisition:

e Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker
instruments).
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e Spectral Width: 0 to 220 ppm.
e Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g.,
1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

e Temperature: 298 K.
3.3. Data Processing

o Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
obtain the frequency-domain spectrum.

e Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure
absorption lineshape.

» Baseline Correction: Apply a baseline correction to ensure a flat baseline across the
spectrum.

o Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its
known value (CDClIs: 6H = 7.26 ppm, 0C = 77.16 ppm) or to the TMS signal (& = 0.00 ppm).

e Integration (*H NMR): Integrate the signals to determine the relative number of protons
corresponding to each peak.

Visualizations
4.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 2-Nonadecanone with atoms
numbered for unambiguous assignment of NMR signals.

Caption: Chemical structure of 2-Nonadecanone with atom numbering for NMR assignments.

4.2. NMR Analysis Workflow
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The diagram below outlines the general workflow for NMR spectral acquisition and analysis.
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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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